Androsta-4,6-dien-3-one, 17-hydroxy-, (17beta)-

Description

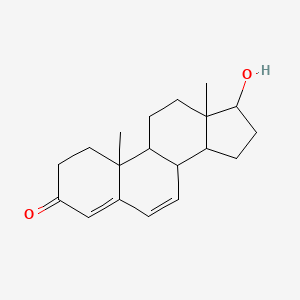

Androsta-4,6-dien-3-one, 17-hydroxy-, (17beta)- (CAS: 14531-84-1) is a steroidal compound with the molecular formula C₁₈H₂₄O₂ and a molecular weight of 272.38 g/mol . Key synonyms include 17β-Hydroxyestr-4,6-dien-3-one and 6-Dehydro-19-nortestosterone. Its structure features conjugated double bonds at positions C4-C5 and C6-C7, along with a 17β-hydroxyl group, which significantly influences its biochemical interactions. Physical properties include a density of 1.16 g/cm³, a boiling point of 453.8°C, and a refractive index of 1.583 .

This compound is identified as a testosterone metabolite formed via cytochrome P-450-mediated dehydrogenation in rat liver microsomes, sharing enzymatic pathways with 6β-hydroxylated steroids . It has also been detected as a metabolite of the aromatase inhibitor androsta-1,4,6-triene-3,17-dione (ATD) in equine and human studies, highlighting its role in steroid metabolism .

Properties

IUPAC Name |

17-hydroxy-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,11,14-17,21H,5-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMDCOKNNLDEKJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)C=CC4=CC(=O)CCC34C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20326072 | |

| Record name | MLS002693945 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4223-57-8 | |

| Record name | NSC523834 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002693945 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis:: The synthetic route for Androsta-4,6-dien-3-one, 17-hydroxy-, (17beta)- involves the conversion of androstadienol by 3β-hydroxysteroid dehydrogenase. This intermediate can further transform into more potent pheromones like androstenone, 3α-androstenol, or 3β-androstenol via enzymatic reactions .

Industrial Production:: Industrial production methods for this compound are not widely documented, but it can be synthesized in the laboratory.

Chemical Reactions Analysis

Reduction Reactions

Key Transformations:

-

17-Ketone Reduction: The parent compound ATD undergoes enzymatic reduction of the C17 ketone to form 17β-hydroxyandrosta-4,6-dien-3-one. This reaction is catalyzed by 17β-hydroxysteroid dehydrogenase in hepatic tissues .

-

Δ⁶ Double Bond Reduction: Further reduction of the Δ⁶ double bond yields 17β-hydroxyandrost-4-en-3-one (boldenone), a known anabolic steroid .

Experimental Conditions:

Oxidation Reactions

Key Transformations:

-

17β-Hydroxyl Oxidation: The hydroxyl group at C17 can be oxidized back to a ketone, regenerating androsta-4,6-diene-3,17-dione under aerobic conditions .

-

Aromatic Ring Formation: In vitro studies suggest potential oxidation of the Δ⁴,⁶ diene system to form phenolic structures, though this pathway is less characterized .

Experimental Evidence:

-

Androsta-4,6-diene-3,17-dione was identified as a urinary metabolite in humans and horses, indicating reversible oxidation-reduction at C17 .

Conjugation Reactions

Phase II Metabolism:

-

Sulfation: The C17β hydroxyl group undergoes sulfation via sulfotransferases, producing 17β-hydroxyandrosta-4,6-dien-3-one sulfate, a major urinary metabolite in horses .

-

Glucuronidation: Glucuronide conjugates are detected in human urine, enhancing water solubility for excretion .

Detection in Biological Samples:

| Conjugate Type | Detection Method | Species | Detection Window |

|---|---|---|---|

| Sulfate | LC/HRMS | Equine | Up to 77 hours |

| Glucuronide | GC/MS (post-hydrolysis) | Human | 24–48 hours |

Stability and Degradation

Thermal Degradation:

-

Heating at 60°C in organic solvents (e.g., tetrahydrofuran) leads to partial decomposition, forming unidentified polar byproducts .

Photolytic Sensitivity: -

Exposure to UV light induces isomerization of the Δ⁴,⁶ diene system, though specific products remain uncharacterized .

Synthetic Modifications

Laboratory-Scale Reactions:

-

Esterification: Reaction with methyl chloroformate under basic conditions yields methyl 17β-hydroxyandrosta-4,6-dien-3-one carboxylate, a precursor for synthetic analogs .

-

Wittig Reactions: Used to introduce substituents at C17, though limited data exist for this specific compound .

Reaction Table:

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Esterification | Methyl chloroformate, K₂CO₃, DMF | Methyl carboxylate derivative | |

| Olefin reduction | H₂/Pd-C, ethanol | 17β-Hydroxyandrost-4-en-3-one |

Analytical Characterization

Spectroscopic Data:

Scientific Research Applications

Pheromone Research: Androsta-4,6-dien-3-one plays a role in human scent communication and attraction.

Steroid Chemistry: It contributes to our understanding of steroid metabolism.

Neurosteroids: Investigating its effects on mood and behavior.

Endocrinology: Studying its interactions with hormone receptors.

Fragrance Industry: Androsta-4,6-dien-3-one is used in male fragrances due to its purported sexual attraction-enhancing properties.

Mechanism of Action

The exact mechanism by which Androsta-4,6-dien-3-one exerts its effects remains an area of ongoing research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Androsta-4,6-dien-3,17-dione (M2)

- Structure : Differs by the absence of the 17β-hydroxyl group and the presence of a 17-keto group.

- Activity : Identified as a metabolite of ATD in horses, M2 exhibits reduced androgenic activity compared to hydroxylated derivatives. The 17-keto group diminishes binding affinity to androgen receptors but enhances metabolic stability .

- Key Difference : The 17β-hydroxyl group in the target compound may confer improved solubility and enzyme interaction (e.g., aromatase inhibition) compared to M2 .

Boldenone (17β-Hydroxyandrosta-1,4-dien-3-one)

- Structure : Contains a 1,4-diene system instead of 4,6-diene.

- Activity : A potent anabolic agent used in veterinary medicine. The 1,4-diene structure enhances binding to androgen receptors, whereas the 4,6-diene in the target compound may favor aromatase inhibition .

- Metabolism: Boldenone is metabolized to androsta-1,4-dien-3,17-dione, whereas the target compound is a metabolite of ATD, indicating divergent metabolic pathways .

Formestane (4-Hydroxy-4-androstene-3,17-dione)

- Structure : Aromatase inhibitor with a 4-hydroxyl group and 3,17-dione moieties.

- Activity : Formestane inhibits aromatase with 74.2% efficacy in vitro. The target compound’s 4,6-diene system and 17β-hydroxyl group may offer comparable or enhanced inhibitory activity, though direct data are lacking .

17α-Hydroxy-17β-methylandrosta-4,6-dien-3-one

- Structure : Methyl substitution at C17α distinguishes it from the target compound.

- Activity : A metabolite of methyltestosterone, this compound retains androgenic activity due to the 17α-methyl group, which delays hepatic degradation. The target compound lacks this methyl group, suggesting faster metabolic clearance .

Structural and Functional Analysis

Table 1: Structural and Functional Comparison

Key Findings :

Double Bond Position: 4,6-Diene systems (target compound, M2) are associated with aromatase interaction and metabolic stability, whereas 1,4-dienes (boldenone) favor androgen receptor binding .

17-Substituent :

- 17β-hydroxyl groups enhance solubility and enzyme interactions, while 17-keto groups reduce receptor binding but improve metabolic half-life .

Stereochemistry: The 17β configuration in the target compound increases thermodynamic stability compared to 17α isomers, as noted in studies on dammarane triterpenoids .

Biological Activity

Androsta-4,6-dien-3-one, 17-hydroxy-, (17beta)-, commonly referred to as 17β-hydroxyandrosta-4,6-diene-3-one, is a steroid compound that exhibits significant biological activity, particularly in the context of hormonal regulation and cancer treatment. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure features a steroid backbone with specific functional groups that contribute to its biological activity. The presence of a hydroxyl group at the 17th carbon position is crucial for its interaction with steroid receptors.

-

Aromatase Inhibition :

- Androsta-4,6-dien-3-one acts as a potent aromatase inhibitor. Aromatase is an enzyme responsible for converting androgens into estrogens. Inhibition of this enzyme can be beneficial in conditions such as hormone-dependent cancers (e.g., breast cancer) where estrogen plays a crucial role in tumor growth .

- Studies have shown that certain derivatives of androsta-4,6-dien-3-one exhibit high levels of aromatase inhibitory activity, with some compounds demonstrating up to 92.9% inhibition in vitro .

- Androgenic Activity :

Table 1: Summary of Biological Activities

Case Studies and Clinical Findings

- Doping Control Cases :

- Cancer Treatment Research :

- Metabolic Pathways :

Q & A

Q. What strategies optimize storage conditions to prevent degradation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.